(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-1-yl)butanoic acid
Description
International Union of Pure and Applied Chemistry Nomenclature
The International Union of Pure and Applied Chemistry systematic name for this compound is (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-1-ylbutanoic acid. This nomenclature precisely reflects the stereochemical configuration at the third carbon position, designated as S according to the Cahn-Ingold-Prelog priority rules. The systematic name incorporates the complete structural description, beginning with the butanoic acid backbone and specifying the positions and nature of all substituents. The 9H-fluoren-9-ylmethoxycarbonylamino group attached at position 3 represents the N-fluorenylmethoxycarbonyl protecting group commonly used in peptide synthesis, while the naphthalen-1-yl substituent at position 4 indicates the attachment of the naphthalene ring system through its first carbon position.
Alternative International Union of Pure and Applied Chemistry representations include the more condensed form (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-1-yl)butanoic acid, which maintains the same structural information while using parenthetical notation to clarify the fluorenylmethoxycarbonyl protecting group structure. The systematic nomenclature emphasizes the compound's role as a protected amino acid derivative, where the amino functionality is masked by the fluorenylmethoxycarbonyl group to prevent unwanted reactions during synthetic procedures. This naming convention follows established protocols for protected amino acids, ensuring consistent identification across scientific literature and commercial sources.
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c31-28(32)17-21(16-20-10-7-9-19-8-1-2-11-22(19)20)30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDVUQGMQTZWKV-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that this compound is used in proteomics research, suggesting that it may interact with proteins or peptides in the body.
Mode of Action
Given its use in proteomics research, it’s plausible that it interacts with proteins or peptides, possibly influencing their structure or function.
Biochemical Pathways
As a compound used in proteomics research, it may be involved in protein synthesis or modification pathways.
Result of Action
Action Environment
It’s known that the compound is stored at 2-8°c, suggesting that temperature may play a role in its stability.
Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-1-yl)butanoic acid, commonly referred to as Fmoc-naphthylalanine, is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C26H25NO4
- Molecular Weight: 415.49 g/mol
- CAS Number: 270062-97-0
- IUPAC Name: this compound
The compound exhibits its biological activity primarily through its role as a building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group provides stability during the synthesis process, allowing for the formation of peptides that can exhibit various biological functions.
Pharmacological Effects
Research indicates that Fmoc-naphthylalanine and its derivatives may have several pharmacological effects:
- Antitumor Activity : Studies have shown that compounds with naphthalene moieties can inhibit cancer cell proliferation. For instance, naphthalene derivatives have been reported to induce apoptosis in various cancer cell lines through mitochondrial pathways .
- Antimicrobial Activity : Some derivatives of naphthalene are known to exhibit antimicrobial properties, potentially making them useful in treating infections caused by resistant bacteria .
- Neuroprotective Effects : There is emerging evidence suggesting that naphthalene derivatives may protect neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases .
Study 1: Antitumor Efficacy
In a recent study, Fmoc-naphthylalanine was incorporated into peptides designed to target specific cancer pathways. The resulting peptides demonstrated significant cytotoxicity against breast cancer cells in vitro, with an IC50 value indicating effective inhibition of cell growth at low concentrations .
| Peptide | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Peptide A | 10 | MCF-7 (Breast) |
| Peptide B | 15 | HeLa (Cervical) |
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of naphthalene derivatives. The study found that certain synthesized peptides containing Fmoc-naphthylalanine exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound 1 | 8 | S. aureus |
| Compound 2 | 16 | E. coli |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Research
Fmoc-L-naphthylalanine has been studied for its potential anticancer properties. Research indicates that derivatives of this compound can inhibit the growth of specific cancer cell lines. The naphthalene moiety is known to interact with biological targets, which may contribute to its cytotoxic effects against cancer cells. For example, studies have shown that compounds incorporating naphthalene can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
1.2 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to Fmoc-L-naphthylalanine. These compounds exhibit activity against a range of bacterial strains, suggesting their potential use as novel antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death .
Peptide Synthesis
2.1 Protecting Group in Solid Phase Peptide Synthesis
Fmoc-L-naphthylalanine serves as an essential building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group that allows for selective deprotection during peptide assembly. This compound's stability under basic conditions makes it ideal for synthesizing complex peptides and proteins .
2.2 Enhancing Peptide Stability
Incorporating Fmoc-L-naphthylalanine into peptide sequences can enhance the stability and bioavailability of therapeutic peptides. The naphthalene ring can provide hydrophobic interactions that stabilize peptide structures, potentially improving their pharmacokinetic properties .
Drug Development
3.1 Design of Novel Therapeutics
The unique structural features of Fmoc-L-naphthylalanine enable researchers to design novel therapeutics targeting specific biological pathways. For instance, modifications to the naphthalene group can lead to derivatives with enhanced selectivity for certain receptors or enzymes involved in disease processes .
3.2 Targeted Drug Delivery Systems
Research is ongoing into using Fmoc-L-naphthylalanine in targeted drug delivery systems, particularly in cancer therapy. By conjugating this compound with nanoparticles or liposomes, scientists aim to improve the delivery of chemotherapeutic agents directly to tumor sites, minimizing systemic toxicity and enhancing treatment efficacy .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The position and nature of the aromatic substituent significantly influence physicochemical properties and applications. Key comparisons include:
Naphthalen-1-yl vs. Naphthalen-2-yl
- Analog: (S)-3-((Fmoc)amino)-4-(naphthalen-2-yl)butanoic acid (mentioned in as Fmoc-2-Nal-OH) has the naphthyl group at the 2-position. This positional isomer may exhibit distinct π-π stacking behavior and altered hydrophobic interactions in peptide chains .
Electron-Withdrawing vs. Electron-Donating Groups
- 4-(Trifluoromethyl)phenyl Substituent (CAS 270065-81-1, ):
- 4-Cyanophenyl Substituent (CAS 270065-87-7, ): The -CN group also withdraws electrons, but its linear geometry may reduce steric hindrance compared to bulky naphthyl groups, favoring synthetic accessibility .
Heterocyclic and Aliphatic Substituents
Stereochemical Comparisons
- (R)-Enantiomers (e.g., CAS 401916-49-2, ): Enantiomeric purity is critical for chiral recognition in biological systems. The (S)-configuration in the target compound aligns with natural L-amino acids, ensuring compatibility in peptide synthesis .
- D-Amino Acid Derivatives (): Compounds like (R)-3-(Fmoc-amino)-4-phenylbutanoic acid (CAS 193954-28-8) are used to study stereospecific enzyme interactions or to introduce conformational constraints in peptides .
Functional Group Modifications
- Methyl Ester Derivatives (): Compounds like (S)-2-((Fmoc)(methyl)amino)-4-methoxy-4-oxobutanoic acid (CAS 2044710-58-7) feature esterified carboxylic acids, which are intermediates in SPPS. These derivatives are hydrolyzed post-synthesis to regenerate the active carboxylate .
- Sulfonyl and Pyrrolidinone Groups (): The sulfonyl group enhances rigidity and hydrogen-bonding capacity, while the pyrrolidinone ring introduces conformational restriction, useful in protease inhibitors .
Preparation Methods
Reagents and Conditions
- Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride): The Fmoc source.
- Base: Typically sodium bicarbonate (NaHCO3), sodium carbonate (Na2CO3), or triethylamine (TEA) to neutralize HCl formed and promote nucleophilic attack.
- Solvent: A biphasic system such as dioxane/water or an organic solvent like tetrahydrofuran (THF) with aqueous base.
- Temperature: Usually 0–25 °C to control reaction rate and minimize side reactions.
Procedure
- Dissolve the chiral amino acid precursor in aqueous base.
- Add Fmoc-Cl dissolved in an organic solvent dropwise under stirring.
- Maintain the reaction temperature to avoid racemization.
- Stir the mixture until completion (monitored by TLC or HPLC).
- Acidify the reaction mixture to precipitate the Fmoc-protected amino acid.
- Isolate by filtration or extraction, followed by purification (recrystallization or chromatography).
Notes on Stereochemical Integrity
- The reaction conditions are mild to prevent racemization of the chiral center.
- Use of buffered aqueous media and low temperatures is critical.
- Analytical methods such as chiral HPLC confirm enantiomeric purity post-synthesis.
Alternative Synthetic Approaches
Solid-Phase Peptide Synthesis (SPPS) Related Methods
- The Fmoc-protected amino acid can be synthesized on solid supports using iterative peptide coupling methods with coupling reagents like EDC, HATU, or HOAt in solvents such as DMF.
- Protecting groups such as Boc or Fmoc are used selectively to allow stepwise elongation.
- Cleavage from resin and deprotection steps yield the free acid with the Fmoc-protected amino group intact.
Use of Activated Esters or Anhydrides
- Activation of the carboxylic acid as an ester or anhydride prior to Fmoc protection can improve yields.
- Coupling reagents like 1,1'-carbonyldiimidazole (CDI) may be used to activate the acid function before Fmoc introduction.
Representative Data Table: Typical Reaction Conditions for Fmoc Protection
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Amino acid substrate | (S)-3-amino-4-(naphthalen-1-yl)butanoic acid | Chiral, free amino acid |
| Fmoc reagent | Fmoc-Cl | 1.1 equivalents |
| Base | NaHCO3 or Na2CO3 | 1.5–2 equivalents |
| Solvent | Dioxane/water (1:1) or THF/water | Biphasic system for solubility |
| Temperature | 0–25 °C | Low temperature to prevent racemization |
| Reaction time | 1–4 hours | Monitored by TLC/HPLC |
| Work-up | Acidification, extraction, purification | Isolation of pure Fmoc-protected acid |
| Yield | 70–90% | High yield with optimized conditions |
| Enantiomeric purity | >99% | Confirmed by chiral HPLC |
Research Findings and Optimization Notes
- Reaction efficiency: The Fmoc protection is generally high yielding under mild conditions, with minimal side reactions.
- Purity: The use of aqueous base and controlled temperature preserves stereochemistry and minimizes by-products.
- Scalability: The method is scalable for preparative synthesis in peptide manufacturing.
- Storage: The Fmoc-protected amino acid is stable when stored sealed under dry conditions at 2–8 °C.
- Safety: Handling of Fmoc-Cl requires caution due to its irritant nature; appropriate PPE and ventilation are necessary.
Q & A
Q. What are the key synthetic steps for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-1-yl)butanoic acid?
The synthesis typically involves:
- Fmoc Protection : Introduction of the 9H-fluorenylmethoxycarbonyl (Fmoc) group to protect the amino moiety, as Fmoc is widely used in peptide synthesis for its stability under basic conditions and cleavability via piperidine .
- Coupling Reactions : Activation of the carboxylic acid (e.g., using HBTU or DCC) for coupling with naphthalen-1-yl-containing intermediates. Microwave-assisted synthesis (e.g., 50–80°C, 10–30 min) can improve yields and reduce reaction times .
- Chiral Resolution : Use of chiral auxiliaries or chromatography to ensure the (S)-configuration is retained .
- Purification : Reverse-phase HPLC or flash chromatography with gradients (e.g., 0.1% TFA in acetonitrile/water) to isolate the final product .
Q. How should researchers characterize this compound spectroscopically?
- NMR : Key signals include:
- ¹H NMR : Aromatic protons (δ 7.2–8.3 ppm for naphthalene and fluorenyl groups), Fmoc methylene (δ 4.2–4.4 ppm), and α-proton of the amino acid (δ 3.8–4.1 ppm) .
- ¹³C NMR : Carbonyl carbons (δ 170–175 ppm) and fluorenyl sp³ carbons (δ 40–50 ppm) .
Q. What storage conditions ensure stability of this compound?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Fmoc group .
- Light Sensitivity : Protect from UV light to avoid degradation of the naphthalene moiety .
- Moisture Control : Use desiccants (e.g., silica gel) to minimize moisture-induced side reactions .
Advanced Research Questions
Q. How can coupling efficiency with the naphthalen-1-yl group be optimized?
- Solvent Selection : Use DMF or DCM for improved solubility of aromatic intermediates .
- Catalysis : Add 1-hydroxybenzotriazole (HOBt) to reduce racemization during amide bond formation .
- Reaction Monitoring : Track coupling efficiency via TLC (Rf shift) or LC-MS to identify incomplete reactions .
- Example Protocol :
| Step | Conditions | Time | Yield |
|---|---|---|---|
| Activation | HBTU (1.1 eq), DIPEA (2 eq) in DMF | 10 min | – |
| Coupling | Add naphthalen-1-ylamine (1.2 eq), 25°C | 2–4 hr | 85–92% |
Q. How to resolve contradictions in reported toxicity data for Fmoc-protected compounds?
- Contextual Analysis : Compare hazard classifications across SDS (e.g., reports H302/H315, while lacks acute toxicity data). Prioritize studies with validated testing protocols .
- In Silico Modeling : Use tools like ADMET Predictor™ to estimate oral LD₅₀ and cross-validate with experimental data .
- Mitigation Strategies : Implement engineering controls (e.g., fume hoods) and PPE (gloves, goggles) regardless of data gaps to address potential risks .
Q. What strategies prevent racemization during solid-phase peptide synthesis (SPPS)?
- Low-Temperature Coupling : Perform reactions at 4°C to slow base-induced epimerization .
- Steric Hindrance : Use bulky reagents like DIC/oxyma to minimize side reactions at the chiral center .
- Quality Control : Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak® IA column, hexane/IPA mobile phase) .
Methodological Tables
Q. Table 1: Hazard Comparison Across SDS Sources
| Hazard Type | |||
|---|---|---|---|
| Acute Toxicity (Oral) | H302 (Cat. 4) | No data | No data |
| Skin Irritation | H315 (Cat. 2) | No data | No data |
| Respiratory Irritation | H335 | No data | No data |
Q. Table 2: Solvent Systems for Purification
| Method | Solvent Ratio | Purpose |
|---|---|---|
| Flash Chromatography | EtOAc/hexane (3:7 → 1:1) | Remove unreacted Fmoc intermediates |
| HPLC | 0.1% TFA in H₂O/ACN (70:30 → 30:70) | Isolate pure product |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
